1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidine-1-carbonyl group linked to an imidazolidin-2-one core, with a 6-(dimethylamino)pyridazin-3-yloxy substituent. Its molecular formula is C₁₇H₂₂N₆O₃, and its structural complexity suggests applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-18(2)11-3-4-12(17-16-11)23-10-5-7-19(9-10)14(22)20-8-6-15-13(20)21/h3-4,10H,5-9H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHEXQEUHDEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with structurally related compounds.
Chemical Structure and Properties
- Molecular Formula : C14H20N6O3
- Molecular Weight : 320.353 g/mol
- CAS Number : 2034497-88-4
The compound features a pyridazine ring, a pyrrolidine moiety, and an imidazolidinone structure, which collectively suggest various biological interactions.
Antiviral Properties
Research indicates that compounds containing pyridazine structures exhibit antiviral activities. For instance, imidazo[1,2-b]pyridazines have shown broad-spectrum activity against human picornaviruses. The structural modifications in related compounds suggest that the presence of the pyridazine ring may enhance antiviral potency through specific interactions with viral targets .
Anticancer Potential
Similar compounds have demonstrated anticancer properties, indicating that the unique combination of functional groups in this compound could interact with cellular pathways involved in cancer progression. The pyridazinone moiety is particularly noted for its diverse biological activities, which may be leveraged for therapeutic applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with various enzymes and receptors. The dimethylamino group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with molecular targets .
Structure-Activity Relationship (SAR)
Preliminary studies suggest that the linker structure between the pyridazine and other moieties significantly influences biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms can alter the compound's efficacy against specific targets .
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group, pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |
| Methoxy-substituted pyridines | Methoxy groups on pyridine rings | Anticancer activity |
These comparisons highlight the potential for this compound to exhibit unique pharmacological properties due to its distinct structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations, molecular properties, and applications:
Key Findings:
Pyridazine vs. Pyrazine/Pyridine Derivatives: The dimethylamino-pyridazine group in the target compound (vs. Pyrazine derivatives, with two nitrogen atoms, may exhibit stronger hydrogen-bonding interactions but reduced solubility.
Functional Group Impact :
- Methylsulfonyl () and fluorophenyl () groups introduce distinct electronic and steric effects. Sulfonyl groups improve metabolic stability, while fluorine atoms fine-tune lipophilicity and bioavailability.
Heterocyclic Substitutions :
- Replacing pyridazine with pyran () or thiophene () alters ring aromaticity and solubility. Pyran derivatives may exhibit lower receptor affinity due to reduced planarity.
Agrochemical vs. Pharmaceutical Applications: The urea-imidazolidinone scaffold is shared across herbicides () and drug candidates (). Substituents dictate specificity: dimethylamino-pyridazine may target plant enzymes, while fluorophenyl groups align with medicinal chemistry optimization.
Notes on Research Methodology
- Data Sources : Patents (), chemical catalogs (), and synthetic protocols () were cross-referenced to ensure diversity and reliability.
Q & A
Q. What interdisciplinary methodologies integrate chemical biology and materials science for targeted delivery systems?
- Methodological Answer : Develop polymeric nanoparticles (e.g., PLGA) loaded with the compound. Use dynamic light scattering (DLS) to optimize particle size (<200 nm) and zeta potential (>±30 mV for stability). Validate targeting efficiency in vitro using fluorescence microscopy with surface-functionalized ligands (e.g., folate or peptides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
